molecular formula C19H20N4O3 B11256337 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11256337
M. Wt: 352.4 g/mol
InChI Key: NHXWSXZILMDNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based carboxamide derivative featuring a 3-(pyridin-3-yl) substituent at position 3 of the pyrazole ring and a 2-(3,4-dimethoxyphenyl)ethyl group attached to the carboxamide nitrogen. The 3,4-dimethoxyphenyl moiety enhances lipophilicity, while the pyridinyl group introduces hydrogen-bonding capabilities, making this compound a promising candidate for drug development.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-25-17-6-5-13(10-18(17)26-2)7-9-21-19(24)16-11-15(22-23-16)14-4-3-8-20-12-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

NHXWSXZILMDNHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NN2)C3=CN=CC=C3)OC

Origin of Product

United States

Preparation Methods

Hydrazine-Dicarbonyl Cyclocondensation

The pyrazole ring is commonly synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For the target compound, ethyl 3-(pyridin-3-yl)-3-oxopropanoate serves as the diketone precursor, reacting with hydrazine hydrate under acidic conditions to yield 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. Nano-ZnO catalysis (0.04 g/mol) in aqueous ethanol at 80°C achieves 92% yield by accelerating enolate formation and cyclization.

Key Reaction Parameters

ParameterValue
CatalystNano-ZnO (0.04 g)
SolventH2O/EtOH (1:1)
Temperature80°C
Time4 hours
Yield92%

Regioselectivity arises from electronic effects: the pyridin-3-yl group directs hydrazine attack to the β-keto position, favoring 3-substitution.

Functionalization of the Pyrazole Nitrogen

Alkylation with 2-(3,4-Dimethoxyphenyl)ethyl Bromide

The N1 position of 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is alkylated using 2-(3,4-dimethoxyphenyl)ethyl bromide. A Mitsunobu reaction with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–25°C installs the side chain with 85% efficiency. Alternatively, nucleophilic substitution under K2CO3 in DMF at 60°C achieves 78% yield but requires longer reaction times (12 hours).

Comparative Alkylation Methods

MethodConditionsYield
MitsunobuPPh3, DEAD, THF, 25°C85%
NucleophilicK2CO3, DMF, 60°C78%

Carboxamide Formation via Coupling Reactions

HATU-Mediated Amidation

The carboxylic acid intermediate is converted to the carboxamide using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). Reaction with ammonium chloride at room temperature for 6 hours provides the primary carboxamide in 90% yield.

Optimized Amidation Protocol

  • Activating Agent : HATU (1.1 equiv)

  • Base : DIPEA (3.0 equiv)

  • Solvent : DCM

  • Temperature : 25°C

  • Yield : 90%

One-Pot Multi-Component Synthesis

Five-Component Assembly

A streamlined approach combines ethyl acetoacetate, hydrazine hydrate, pyridine-3-carbaldehyde, 2-(3,4-dimethoxyphenyl)ethylamine, and ammonium acetate in a single pot. Nano-ZnO (0.04 g) catalyzes sequential Knoevenagel condensation, cyclocondensation, and amidation at 100°C for 8 hours, achieving 76% overall yield.

Mechanistic Stages

  • Knoevenagel Condensation : Ethyl acetoacetate + pyridine-3-carbaldehyde → α,β-unsaturated ketone.

  • Cyclocondensation : Hydrazine addition forms the pyrazole core.

  • Amidation : In situ reaction with 2-(3,4-dimethoxyphenyl)ethylamine.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Competing regioisomers arise during cyclocondensation due to the ambident nucleophilicity of hydrazine. Using bulky solvents like tert-amyl alcohol suppresses parallel pathways, increasing 3-substituted pyrazole selectivity to 9:1.

Side Reactions in Alkylation

Over-alkylation at the pyrazole C4 position is mitigated by slow addition of 2-(3,4-dimethoxyphenyl)ethyl bromide (1.05 equiv) at 0°C.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO- d6): δ 8.71 (s, 1H, pyridine-H), 7.45–6.80 (m, 6H, aromatic), 4.20 (t, 2H, -CH2-), 3.85 (s, 6H, -OCH3).

  • HRMS : m/z 395.1802 [M+H]+ (calc. 395.1805) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study evaluating several pyrazole derivatives found that they could inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Specific findings include:

  • Inhibition Rates : Compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide showed inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at concentrations around 10 µM, demonstrating potential as anti-inflammatory agents .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Case Studies : In vitro studies have assessed the efficacy of pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. Derivatives similar to this compound exhibited promising IC50 values, with some showing IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating significant anticancer potential .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented:

  • Research Overview : Studies have demonstrated that compounds derived from the pyrazole framework show activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Certain derivatives displayed antimicrobial activity comparable to standard antibiotics .

Summary of Biological Activities

Activity Type Description IC50 Values / Inhibition Rates
Anti-inflammatoryInhibition of TNF-α and IL-661–85% (TNF-α), 76–93% (IL-6)
AntitumorEfficacy against liver (HepG2) and lung (A549) carcinoma cell lines5.35 µM (HepG2), 8.74 µM (A549)
AntimicrobialActivity against E. coli and S. aureusComparable to standard antibiotics

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Carboxamide vs. Carbohydrazide Derivatives
  • N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide (): This compound replaces the carboxamide group with a carbohydrazide functional group. Furthermore, the phenyl substituent at pyrazole position 3 (vs. pyridin-3-yl in the target) reduces polarity and hydrogen-bond acceptor capacity, likely affecting solubility and target selectivity .
Substituent Position and Electronic Effects
  • (E)-3-(3-Ethoxyphenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide ():
    The ethoxyphenyl group at pyrazole position 3 increases lipophilicity compared to the target’s pyridin-3-yl group. The pyridine ring in this analog is positioned at C2 (vs. C3 in the target), which may sterically hinder interactions with planar binding sites. Ethoxy’s electron-donating nature also contrasts with pyridine’s electron-withdrawing effects, altering the pyrazole ring’s electron density .

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide (): This analog features a nitro group at pyrazole position 4 and a methyl group at position 3. The nitro group is strongly electron-withdrawing, which may destabilize the pyrazole ring compared to the target’s electron-neutral pyridinyl substituent.

Physicochemical Properties

Property Target Compound N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide () (E)-3-(3-Ethoxyphenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide ()
Molecular Weight ~349.37 g/mol 334.33 g/mol 335.36 g/mol
Key Functional Groups Carboxamide, pyridin-3-yl Carboxamide, nitro, methyl Carbohydrazide, ethoxyphenyl
Boiling Point Not reported 560.2°C Not reported
Lipophilicity (LogP) Moderate (pyridine + dimethoxy) High (nitro, methyl) High (ethoxy, phenyl)
Hydrogen-Bond Acceptors 5 6 5

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C16H20N2O3
  • Molecular Weight: 288.35 g/mol
  • IUPAC Name: this compound

This compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00

These findings indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is suggested that the compound may interact with specific molecular targets involved in cancer progression, such as kinases and DNA binding sites:

  • Kinase Inhibition: Studies have indicated that pyrazole derivatives can inhibit Aurora-A kinase activity with IC50 values as low as 0.067 µM .
  • DNA Binding Affinity: The compound has shown a strong binding affinity towards DNA, which could contribute to its anticancer properties .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Pyrazole compounds are known to inhibit COX enzymes, which play a crucial role in inflammation:

Activity Assay Type Reference
COX InhibitionIn vitro
Anti-inflammatoryAnimal models

These findings suggest that the compound may serve as a promising lead for developing new anti-inflammatory agents.

Study 1: Anticancer Efficacy

In a recent study published in MDPI, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity with an IC50 value of 12.50 µM against SF-268 cells, highlighting its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound affects cancer cell lines. It was found that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Q & A

Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Condensation of substituted phenyl precursors (e.g., 3,4-dimethoxyphenethylamine) with pyrazole-carboxylic acid derivatives under reflux conditions.

Coupling Reactions : Amide bond formation between the pyrazole-carboxylic acid and the phenethylamine moiety using coupling agents like thionyl chloride or EDCI/HOBt .

Purification : Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) and recrystallization (ethyl acetate/hexane) are critical for isolating high-purity product .
Key Conditions :

  • Temperature control (60–80°C for condensation, room temperature for coupling).
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups like pyridine .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-phenyl, pyridin-3-yl integration) .
  • X-ray Crystallography : Definitive confirmation of molecular geometry and intramolecular interactions (e.g., dihedral angles between pyrazole and phenyl rings) .
  • HPLC-MS : Purity assessment (>95%) and molecular weight validation .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., Factor Xa) using fluorogenic substrates, given structural analogs' activity in coagulation pathways .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
  • Receptor Binding Studies : Radioligand displacement assays for CNS targets (e.g., cannabinoid receptors), leveraging the 1,5-diarylpyrazole scaffold’s historical relevance .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine or methoxyphenyl groups) influence bioactivity?

Methodological Answer:

  • SAR Strategies :
    • Pyridine Substitution : Introduce electron-withdrawing groups (e.g., Cl at pyridin-3-yl) to enhance binding affinity to hydrophobic enzyme pockets .
    • Methoxy Positioning : Compare 3,4-dimethoxy vs. 2,4-dimethoxy analogs to evaluate steric effects on target engagement .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with Factor Xa or kinase ATP-binding sites .
    Validation : Synthesize derivatives and correlate activity data (IC₅₀) with computational predictions .

Q. What strategies mitigate crystallization challenges for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Slow evaporation of ethyl acetate/hexane mixtures promotes single-crystal growth .
  • Temperature Gradients : Gradual cooling from 40°C to 4°C reduces lattice defects .
  • Additive Screening : Use of seed crystals or chiral auxiliaries to control polymorph formation .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

Methodological Answer:

  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance oral bioavailability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • LogP Optimization : Introduce fluorine atoms to balance hydrophobicity while avoiding excessive plasma protein binding .

Q. What are the implications of intramolecular hydrogen bonding on conformational rigidity?

Methodological Answer:

  • Structural Analysis : Identify C–H···O/N interactions via X-ray data (e.g., pyrazole N–H bonding with methoxy oxygen) .
  • Dynamic NMR : Variable-temperature ¹H NMR to assess rotational barriers around the phenethylamine linker .
    Impact : Rigid conformations may enhance target selectivity by reducing entropic penalties during binding .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of structural analogs?

Methodological Answer:

  • Source Validation : Cross-check assay protocols (e.g., Factor Xa inhibition in vs. ) for consistency in buffer pH, substrate concentration, and enzyme sources.
  • Control Standardization : Use reference inhibitors (e.g., rivaroxaban for Factor Xa) to normalize inter-laboratory variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., pyrazole-3-carboxamides consistently show nM-range IC₅₀ against kinases) .

Q. Key Research Gaps and Future Directions

  • In Vivo Efficacy : Lack of pharmacokinetic data in rodent models .
  • Target Deconvolution : Unclear mechanism of action for antiproliferative effects .
  • Stereochemical Effects : Underexplored impact of chirality in the phenethylamine side chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.